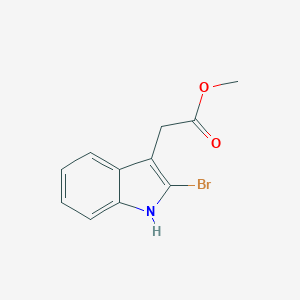

Methyl 2-(2-bromo-1H-indol-3-YL)acetate

Description

Significance of the Indole (B1671886) Ring System in Contemporary Organic Chemistry

The indole core, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a privileged scaffold in organic chemistry. orientjchem.org This structural motif is ubiquitous in nature, forming the core of the essential amino acid tryptophan and a vast number of alkaloids with a wide spectrum of biological activities. Its presence extends to vital biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin.

In modern synthetic chemistry, the indole nucleus is a frequent target and building block. Its electron-rich nature makes it highly reactive toward electrophilic substitution, primarily at the C3 position. orientjchem.org The versatility of the indole ring allows for the synthesis of a diverse range of compounds, which has led to its incorporation into numerous pharmaceutical drugs, including anti-inflammatory agents and anticancer therapies. nih.gov Consequently, the development of novel methods to synthesize and functionalize indole derivatives remains an active and important area of research. orientjchem.orgnih.gov

Structural Rationale for C2-Bromination and C3-Esterification in Indole Derivatives

The specific functionalization pattern of Methyl 2-(2-bromo-1H-indol-3-yl)acetate—bromination at the C2 position and an acetate (B1210297) group at C3—is synthetically strategic. While the C3 position of indole is the most kinetically favored site for electrophilic attack, functionalization at the C2 position is also a critical strategy for building molecular complexity.

C2-Bromination: The introduction of a bromine atom at the C2 position is a key synthetic manipulation. Halogens, particularly bromine and iodine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows the 2-bromoindole scaffold to serve as a versatile intermediate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at a position that is less naturally reactive than C3. nih.govresearchgate.net This strategic placement of a halogen transforms the indole into a building block for more complex, poly-substituted derivatives that might be difficult to access through direct methods. rsc.org

C3-Esterification: The placement of a methyl acetate group at the C3 position is also highly significant. The C3 position is the most nucleophilic carbon in the indole ring, making Friedel-Crafts type alkylations a common method for introducing side chains. nih.govresearchgate.net The resulting indole-3-acetate (B1200044) moiety is a common feature in biologically active molecules. The ester functionality itself is valuable as it can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to an alcohol, providing a chemical handle for a wide range of subsequent transformations.

Academic Research Context for Substituted Indole Acetates

Substituted indole acetates, such as the title compound, are prominent in academic research due to their potential as both biologically active agents and as key synthetic intermediates. ontosight.ai Research has demonstrated that modifying the substituents on the indole ring and the acetate side chain can lead to compounds with a variety of pharmacological properties.

For instance, bromo-substituted indole derivatives are explored for their potential in treating diseases of the central nervous system, cancer, and inflammatory conditions. ontosight.ai The bromine atom not only influences the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity, but also serves as a point for further synthetic diversification. nih.gov Academic studies often focus on developing efficient and regioselective methods for the synthesis of such substituted indoles. nih.gov The resulting libraries of compounds are then screened for biological activity, contributing to the discovery of new therapeutic leads. The synthesis of compounds like Methyl 2-(6-bromo-1H-indol-3-yl)acetate, a positional isomer of the title compound, has been pursued for its utility as a precursor to various bioactive molecules. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromo-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-15-10(14)6-8-7-4-2-3-5-9(7)13-11(8)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJILRCSPRGMWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(NC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650596 | |

| Record name | Methyl (2-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-35-2 | |

| Record name | Methyl 2-bromo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Synthetic Methodologies for Methyl 2 2 Bromo 1h Indol 3 Yl Acetate

Fundamental Disconnection Approaches for the Indole-3-acetate (B1200044) Scaffold

The retrosynthetic analysis of Methyl 2-(2-bromo-1H-indol-3-YL)acetate reveals two primary disconnection points: the C2-Br bond and the C3-CH₂CO₂Me bond. These disconnections suggest two main synthetic strategies. The first involves the initial formation of the indole-3-acetate scaffold followed by a regioselective bromination at the C2 position. The second strategy entails the synthesis of a pre-functionalized 2-bromoindole core, onto which the acetate (B1210297) side chain is subsequently introduced at the C3 position.

Synthetic Routes via Indole-3-acetic Acid Precursors

A common and direct approach to the indole-3-acetate scaffold begins with indole-3-acetic acid itself. This precursor can be synthesized through various established methods, including the Fischer indole (B1671886) synthesis from a suitable phenylhydrazine (B124118) and levulinic acid, or the reaction of indole with glycolic acid in the presence of a base. Once obtained, indole-3-acetic acid can be readily esterified to its methyl ester, Methyl 2-(1H-indol-3-yl)acetate. This esterification is typically achieved under acidic conditions with methanol (B129727) or by using reagents such as methyl iodide in the presence of a base.

A key challenge in this approach is the subsequent regioselective bromination of the electron-rich indole nucleus. The C3 position is generally the most nucleophilic and prone to electrophilic attack. Therefore, direct bromination of Methyl 2-(1H-indol-3-yl)acetate would likely lead to substitution at other positions, primarily C3 if it were unsubstituted, or on the benzene (B151609) ring. To achieve bromination at the C2 position, the C3 position must be blocked, and directing group strategies or specific reaction conditions are often necessary to favor the desired C2 substitution.

Strategies for Regioselective Halogenation at the C2 Position of the Indole Nucleus

Achieving regioselective halogenation at the C2 position of the indole nucleus is a critical step in the synthesis of the target molecule. Direct electrophilic bromination of an indole-3-acetate would not typically yield the desired 2-bromo isomer in high yield due to the higher reactivity of other positions.

Several strategies have been developed to overcome this challenge:

N-Protection and Lithiation: Protection of the indole nitrogen, for example with a sulfonyl or a Boc group, can alter the electronic properties of the indole ring. Subsequent deprotonation at the C2 position with a strong base, such as n-butyllithium, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS) or bromine, can afford the 2-bromoindole derivative. The protecting group can then be removed to yield the desired product.

Directed Metalation: The use of a directing group on the indole nitrogen can facilitate metalation at the C2 position. This directed ortho-metalation (DoM) strategy allows for the regioselective introduction of a bromine atom.

Halogen Dance Reaction: In some cases, a halogen atom at a different position on the indole ring can be induced to "dance" or migrate to the C2 position under specific basic conditions.

Synthesis from Pre-brominated Precursors: A more controlled approach involves the synthesis of the indole ring from precursors that already contain the bromine atom at the desired position. This avoids the challenges of regioselective bromination of the pre-formed indole nucleus.

Synthesis of Advanced Intermediates and Key Precursors

The synthesis of advanced intermediates, particularly a functionalized 2-bromoindole core, is a strategic approach that can simplify the final steps of the synthesis of this compound.

Preparation of Functionalized Bromoindole Cores

The construction of a 2-bromoindole scaffold is a key aspect of a convergent synthetic strategy. This can be achieved through various methods, including both traditional and modern synthetic approaches.

Recent advancements in organic synthesis have led to the development of transition-metal-free methods for the construction of halogenated indoles. One notable example is the cesium carbonate (Cs₂CO₃)-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines. rsc.org This methodology provides a facile and efficient route to 2-bromoindoles in excellent yields. The reaction proceeds through a proposed key intermediate, phenylethynyl bromide, which then undergoes cyclization. rsc.org This approach is particularly attractive due to its operational simplicity and the avoidance of potentially toxic and expensive transition metals.

Table 1: Synthesis of 2-Bromoindoles via Transition-Metal-Free Intramolecular Cyclization rsc.org

| Entry | Substrate (2-(gem-dibromovinyl)aniline derivative) | Product (2-Bromoindole derivative) | Yield (%) |

| 1 | N-(2-(2,2-dibromovinyl)phenyl)methanesulfonamide | 2-Bromo-1-(methylsulfonyl)-1H-indole | 95 |

| 2 | N-(2-(2,2-dibromovinyl)-4-methylphenyl)methanesulfonamide | 2-Bromo-5-methyl-1-(methylsulfonyl)-1H-indole | 92 |

| 3 | N-(4-chloro-2-(2,2-dibromovinyl)phenyl)methanesulfonamide | 2-Bromo-5-chloro-1-(methylsulfonyl)-1H-indole | 93 |

| 4 | N-(4-bromo-2-(2,2-dibromovinyl)phenyl)methanesulfonamide | 2,5-Dibromo-1-(methylsulfonyl)-1H-indole | 91 |

While direct C2 bromination of Methyl 2-(1H-indol-3-yl)acetate is challenging, modification of the substrate can facilitate the desired regioselectivity. For instance, the presence of an electron-withdrawing group at the C3 position can deactivate this position towards electrophilic attack and potentially favor substitution at C2. However, the acetate group itself is not strongly deactivating.

A more reliable method involves the protection of the indole nitrogen, which can influence the site of bromination. For example, N-acylation or N-sulfonylation can direct bromination to the C2 position. The choice of brominating agent and reaction conditions is also crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of indoles, and the reaction can be carried out in various solvents, such as carbon tetrachloride or acetonitrile.

Table 2: Regioselective Bromination of Indole Derivatives

| Entry | Indole Substrate | Brominating Agent | Product | Reference |

| 1 | 1-Benzenesulfonyl-1H-indole | NBS | 2-Bromo-1-benzenesulfonyl-1H-indole | |

| 2 | Methyl 1H-indole-3-carboxylate | Bromine in Acetic Acid | Methyl 5,6-dibromo-1H-indole-3-carboxylate | rsc.org |

Note: Direct C2 bromination of Methyl 2-(1H-indol-3-yl)acetate is not well-documented, and the table provides examples of regioselective bromination on related indole systems.

Once the 2-bromoindole core is synthesized, the final step involves the introduction of the methyl acetate side chain at the C3 position. This can be accomplished through various C-C bond-forming reactions, such as the Friedel-Crafts acylation with a suitable reagent like methyl chlorooxoacetate, followed by reduction, or through a palladium-catalyzed cross-coupling reaction with a corresponding nucleophile.

Directed Bromination Methodologies

Direct electrophilic bromination of the indole nucleus typically occurs at the electron-rich C3 position. To achieve the desired C2-bromination of an indole-3-acetate substrate, direct methods are generally ineffective and can lead to a mixture of products or decomposition. bridgew.edunesacs.org Therefore, directed bromination methodologies are required, which typically involve the pre-functionalization of the indole ring to steer the bromine to the C2 position.

The most successful strategy involves the protection of the indole nitrogen, followed by directed ortho-metalation. Deprotonation at the C2 position using a strong base, such as an organolithium reagent, generates a C2-lithiated indole intermediate. This nucleophilic species can then be quenched with an electrophilic bromine source to install the bromine atom with high regioselectivity. The N-H proton of indole is acidic and must be removed first; subsequent lithiation at C2 is then possible.

A study on the synthesis of 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine demonstrated a successful C2-bromination protocol. researchgate.net This involved treating the N-methylated indole precursor with tert-butyllithium (B1211817) (t-BuLi) to effect lithiation at the C2 position, followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane. researchgate.net This general principle can be adapted for methyl indole-3-acetate.

Table 1: Methodologies for Directed C2-Bromination of Indole Derivatives

| Step | Reagents and Conditions | Purpose | Key Considerations |

|---|---|---|---|

| 1. N-Protection (Optional but Recommended) | NaH, then R-X (e.g., SEM-Cl, MeI, Ts-Cl) in THF/DMF | Protects the acidic N-H proton, improves solubility, and can influence regioselectivity. | The protecting group must be stable to strong bases and easily removable. |

| 2. C2-Lithiation | n-BuLi or t-BuLi in THF at low temperature (-78 °C) | Deprotonation at the C2 position to form a C2-lithiated indole intermediate. | Requires strictly anhydrous conditions and an inert atmosphere. The choice of base and temperature is critical. |

| 3. Bromination | Electrophilic bromine source (e.g., Br₂, NBS, C₂Br₂Cl₄) | Quenching the C2-anion to form the C2-Br bond. | The choice of brominating agent can affect yield and side reactions. |

This directed metalation-bromination sequence is the most reliable method for synthesizing 2-bromoindole derivatives when high regioselectivity is paramount.

Elaboration of the Acetate Side Chain and Esterification Methods

An alternative synthetic strategy involves starting with a 2-bromoindole core and subsequently introducing the acetic acid side chain at the C3 position. This approach circumvents the challenges of regioselective bromination on a pre-functionalized indole.

Several classic and modern methods exist for installing an acetic acid group at the C3 position of an indole.

The Mannich Reaction/Gramine (B1672134) Synthesis: A well-established route involves the reaction of 2-bromoindole with formaldehyde (B43269) and dimethylamine (B145610) to form the corresponding 3-(dimethylaminomethyl)-2-bromoindole (a gramine derivative). This intermediate can then be treated with sodium or potassium cyanide to displace the dimethylamino group, yielding 2-bromoindole-3-acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile furnishes the desired 2-bromo-1H-indol-3-yl)acetic acid.

Friedel-Crafts Acylation: 2-Bromoindole can undergo Friedel-Crafts acylation at the C3 position with an appropriate two-carbon electrophile, such as chloroacetyl chloride or ethyl chloroacetate, in the presence of a Lewis acid. If chloroacetyl chloride is used, the resulting α-chloroketone must be reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the acetic acid side chain.

Reaction with Glyoxylic Acid: The reaction of 2-bromoindole with glyoxylic acid can provide the corresponding indole-3-glycolic acid, which can then be reduced to the target acetic acid.

The choice of method depends on the stability of the 2-bromoindole starting material to the reaction conditions and the compatibility of other functional groups that may be present on the molecule.

Once 2-(2-bromo-1H-indol-3-yl)acetic acid has been synthesized, the final step is the esterification of the carboxylic acid to form the methyl ester. This is a standard transformation in organic synthesis with several reliable methods available.

Fischer-Speier Esterification: This is the most common and direct method, involving refluxing the carboxylic acid in methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of methanol.

Reaction with Diazomethane (B1218177): For small-scale syntheses and under mild conditions, diazomethane (CH₂N₂) in an ethereal solution provides a quantitative yield of the methyl ester at room temperature. However, the high toxicity and explosive nature of diazomethane limit its use to specialized laboratory settings.

Alkylation with Methyl Halides: The carboxylate salt of the acid, formed by deprotonation with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), can be alkylated with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in a polar aprotic solvent like DMF or acetone.

Table 2: Comparison of Methyl Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Methanol, cat. H₂SO₄ or HCl | Reflux | Inexpensive, scalable, simple procedure. | Harsh acidic conditions may not be suitable for sensitive substrates. |

| Diazomethane | CH₂N₂ in ether | Room Temperature | High yield, very mild conditions, clean reaction. | Highly toxic and explosive reagent, not suitable for large scale. |

| Alkylation | Base (e.g., K₂CO₃), Methylating Agent (e.g., MeI) | Room Temp to Reflux | Mild conditions, avoids strong acids. | Requires stoichiometric base and an alkylating agent, which can be toxic. |

Convergent and One-Pot Synthetic Protocols

To improve synthetic efficiency, reduce waste, and shorten reaction times, modern synthetic chemistry often employs convergent or one-pot strategies where multiple bond-forming events occur in a single reaction vessel.

Cascade reactions, also known as tandem or domino reactions, are powerful tools for the rapid construction of complex molecular architectures. Several cascade protocols have been developed for the synthesis of the indole-3-acetic acid scaffold. For instance, a palladium-mediated cascade involving a Tsuji-Trost reaction followed by a Heck coupling has been reported for the synthesis of various indole-3-acetic acid derivatives from N-Ts o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives. researchgate.netacs.org

Adapting such a cascade to directly produce this compound would be a significant synthetic challenge. It would likely require a starting material that already contains the bromine atom, such as a 2,N-dibromoaniline derivative, and careful optimization of the palladium catalyst system to tolerate and retain the C2-bromo substituent throughout the cascade sequence. While conceptually attractive, the development of such a specific cascade remains an area for future research.

Multicomponent reactions (MCRs), in which three or more starting materials react in a single operation to form a product that contains portions of all reactants, offer a highly convergent route to complex molecules. arkat-usa.orgacs.org The Fischer indole synthesis, a cornerstone of indole chemistry, can be performed as a multicomponent reaction. nih.gov

A hypothetical MCR to access the target compound could involve the reaction of a 2-bromophenylhydrazine (B91577) derivative with a keto-ester precursor that already contains the acetate moiety, such as methyl 4-oxopentanoate. The subsequent acid-catalyzed cyclization and aromatization would, in principle, yield the desired 2-bromo-indole-3-acetate core.

Table 3: Hypothetical Multicomponent Fischer Indole Synthesis

| Component 1 | Component 2 | Catalyst/Conditions | Product Scaffold |

|---|

While MCRs provide an elegant and atom-economical approach, their application to this specific target is not yet established in the literature. nih.gov The development of a robust MCR would require significant optimization to control regioselectivity and ensure compatibility of the bromo-substituent with the reaction conditions.

Reaction Chemistry and Chemical Transformations of Methyl 2 2 Bromo 1h Indol 3 Yl Acetate

Reactivity of the C2-Bromine Atom

The carbon-bromine bond at the C2 position of the indole (B1671886) nucleus is a key functional group that enables the introduction of various substituents through several important classes of reactions. This reactivity is central to the utility of Methyl 2-(2-bromo-1H-indol-3-yl)acetate as a building block in organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C2-bromine atom of the indole ring readily participates in these transformations, allowing for the introduction of aryl, vinyl, and alkynyl groups.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. nih.gov For 2-bromoindole derivatives, this reaction provides an effective method for synthesizing 2-arylindoles. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

| Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good |

| This table presents representative conditions for Suzuki coupling reactions based on similar bromo-heterocyclic compounds. nih.gov |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. acs.orglibretexts.org This reaction allows for the vinylation of the C2 position of the indole ring. The process typically requires a palladium catalyst, a base, and often a phosphine ligand, although phosphine-free systems have also been developed. frontiersin.orgrsc.org

| Alkene | Catalyst | Base | Solvent | Temp (°C) |

| Ethyl crotonate | Pd EnCat® 40 | AcONa | Ethanol | 140 (mw) |

| Acrylic acid | Pd(OAc)₂ | Et₃N | N/A | 80-90 |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 |

| This table illustrates general conditions for Heck reactions involving aryl bromides. frontiersin.orgodinity.com |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. walisongo.ac.id It is a highly reliable method for attaching alkynyl moieties to the C2 position of the indole scaffold. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. acs.orgnih.gov

| Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | High |

| 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | High |

| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | Room Temp | Good |

| This table shows typical conditions for Sonogashira coupling reactions with aryl bromides, including a bromoindole example. acs.orgwalisongo.ac.idnih.gov |

The bromine atom at the electron-rich C2 position of the indole ring can be displaced by strong nucleophiles, although this reaction can be less straightforward than cross-coupling reactions. Nucleophilic aromatic substitution (SNAr) on electron-rich heterocycles like indole typically requires activation, but direct displacement is possible with potent nucleophiles.

Common nucleophiles used in these reactions include thiols and cyanide ions. For instance, the reaction with thiols (thiolation) to form 2-thioether-substituted indoles can proceed under basic conditions, often in a polar aprotic solvent like DMAc. nih.gov

The reaction with cyanide ions, typically from sodium or potassium cyanide, introduces a nitrile group (-CN) at the C2 position. This reaction is usually performed in an alcoholic solvent under reflux conditions. chemguide.co.ukchemguide.co.uk The resulting 2-cyanoindole derivative is a valuable intermediate that can be further transformed, for example, by hydrolysis to a carboxylic acid or reduction to an amine.

The C2-bromine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for synthesizing indole-3-acetic acid derivatives that are unsubstituted at the C2 position from a common 2-bromo intermediate. Various reducing agents can accomplish this debromination.

Catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C), is a common method for the reduction of aryl halides. Another effective class of reagents for this purpose is metal hydrides. Complex metal hydrides such as lithium aluminum hydride (LiAlH₄) or more selective reagents like dichloroindium hydride (HInCl₂) can be employed for the reduction of carbon-halogen bonds. rsc.orgresearchgate.net The choice of reagent can depend on the presence of other reducible functional groups in the molecule, such as the methyl ester.

Transformations of the Methyl Ester Functionality

The methyl ester group of this compound is susceptible to common ester transformations, providing access to other important classes of compounds like carboxylic acids and amides.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-bromo-1H-indol-3-yl)acetic acid. This reaction is typically carried out under basic conditions, a process known as saponification. Aqueous solutions of strong bases such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) are commonly used, followed by an acidic workup to protonate the resulting carboxylate salt. The reaction is often performed in a mixture of water and a miscible organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure the solubility of the ester.

Amidation: The methyl ester can be converted directly into an amide by reaction with a primary or secondary amine. This process, known as aminolysis, can sometimes be slow and may require heating or the use of a catalyst. nih.gov For a more efficient conversion, the ester is often first hydrolyzed to the carboxylic acid (as described in 3.2.1), which is then coupled with an amine using a standard peptide coupling reagent (e.g., DCC, HBTU) or after conversion to a more reactive species like an acid chloride. researchgate.netnih.gov Direct amidation of esters can also be achieved using specific catalysts, such as those based on boron or lanthanum.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with butanol under acidic conditions (e.g., H₂SO₄) would yield butyl 2-(2-bromo-1H-indol-3-yl)acetate. mdpi.com This transformation is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the methanol byproduct to drive the reaction to completion.

Reduction to Alcohol Derivatives

The ester functional group in this compound can be readily reduced to a primary alcohol, yielding 2-(2-bromo-1H-indol-3-yl)ethanol. This transformation is a fundamental reaction in organic synthesis, typically accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which is then quenched with an acid workup to produce the final alcohol. ucalgary.ca While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent capable of reducing aldehydes and ketones, it is generally not reactive enough to reduce esters. masterorganicchemistry.com

For indole derivatives specifically, the use of LiAlH₄ has been documented. For instance, various indole esters have been successfully reduced to their corresponding alcohols using LiAlH₄ in ethereal solvents like diethyl ether or tetrahydrofuran (THF). researchgate.netresearchgate.net It is important to note that under certain conditions, LiAlH₄ can also lead to the hydrogenolysis (cleavage) of substituents at the C3 position of the indole ring, although the reduction of the ester to the alcohol is the primary expected outcome. researchgate.net

Table 1: Conditions for the Reduction of Indole Esters to Alcohols

| Reducing Agent | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Reaction at room temperature or gentle reflux, followed by an aqueous/acidic workup. | Primary Alcohol | masterorganicchemistry.comucalgary.caresearchgate.net |

Reactivity at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a key site for chemical modifications. The N-H proton is weakly acidic and can be removed by a base to generate a nucleophilic indolyl anion, which can then react with various electrophiles.

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. This is typically achieved by deprotonating the indole with a base, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH) in solvents like dimethylformamide (DMF) or THF. rsc.org The resulting indolyl anion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form the N-alkylated product. rsc.orggoogle.com This method has been shown to be highly selective for N-alkylation over C-alkylation. rsc.org Alternative, milder conditions using catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate or dibenzyl carbonate as the alkylating agent have also been developed. google.com

N-Acylation is the process of adding an acyl group to the indole nitrogen. While direct acylation can sometimes lead to mixtures of N- and C3-acylated products, chemoselective methods have been developed. nih.gov One effective strategy employs thioesters as stable acyl sources in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. nih.govbohrium.com This approach allows for the efficient and selective synthesis of a wide variety of N-acylindoles, which are important motifs in many pharmaceutical compounds. nih.gov Traditional methods often use more reactive and less selective reagents like acyl chlorides. researchgate.net

Table 2: Representative Conditions for N-Alkylation and N-Acylation of Indoles

| Transformation | Reagents | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., BnBr, MeI) | NaH | DMF or THF | 0°C to 80°C | rsc.org |

| N-Alkylation (Methylation) | Dimethyl Carbonate | DABCO (catalytic) | DMA | 90-95°C | google.com |

| N-Acylation | Thioester (RCO-SMe) | Cs₂CO₃ | Xylene | 140°C | nih.gov |

The reactivity at the N1 position is intrinsically linked to the tautomeric nature of the indole ring system. The 1H-indole tautomer is the most stable and predominant form. However, upon deprotonation with a base, the resulting indolyl anion exhibits ambident nucleophilicity, with electron density shared between the N1 and C3 positions. The reaction outcome (N- vs. C-alkylation/acylation) can be influenced by factors such as the counterion, solvent, and the nature of the electrophile. In the case of N-alkylation with strong bases like NaH in polar aprotic solvents like DMF, the reaction overwhelmingly favors substitution at the nitrogen atom. rsc.org This reactivity, which proceeds through the conjugate base, is a practical manifestation of the underlying tautomeric possibilities of the indole scaffold.

Electrophilic and Nucleophilic Reactions on the Indole Ring System (at non-brominated positions)

Electrophilic Aromatic Substitution (EAS) on the indole nucleus is a common transformation. The indole ring is electron-rich and highly activated towards electrophiles, with the C3 position being the most nucleophilic. researchgate.net However, in this compound, the C2 and C3 positions are already substituted. Therefore, electrophilic attack occurs on the benzene (B151609) portion of the molecule. The outcome is directed by the activating nature of the pyrrole (B145914) ring and the deactivating, meta-directing nature of the bromo and acetate (B1210297) groups (via inductive effects). Generally, electrophilic substitution on 3-substituted indoles tends to occur at the C5 or C6 positions. For example, bromination of 3-substituted indoles can be directed to the C5 position. nih.gov Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.comlibretexts.orglibretexts.org

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Expected Position | Reference |

|---|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Br⁺ | C5, C6 | nih.govbyjus.com |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C5, C6 | byjus.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C5, C6 | byjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C5, C6 | libretexts.org |

Nucleophilic Reactions on the unsubstituted carbon atoms of the indole ring are generally difficult as the ring system is electron-rich. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule's benzene portion. However, transformations involving the C2-bromo substituent are possible, often via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which proceed through mechanisms other than direct SNAr. nih.gov

Radical-Mediated Transformations

The C-Br bond in this compound is susceptible to radical reactions. One common transformation is radical dehalogenation , which effectively replaces the bromine atom with a hydrogen atom. This can be achieved using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). libretexts.org This reaction proceeds via a radical chain mechanism, involving the formation of an indolyl radical at the C2 position. libretexts.org

Furthermore, radical chemistry allows for the formation of new carbon-carbon bonds. For instance, radical-mediated Giese-type reactions can be employed for the dearomatization of indoles by adding an alkyl radical across the C2-C3 double bond. nih.gov While the starting material is already substituted at C2 and C3, other radical C-H functionalization reactions on the benzene ring could be envisioned under specific conditions, such as Minisci-type reactions, to introduce alkyl groups. Additionally, intramolecular radical cyclization involving the acetate side chain could potentially lead to the formation of new ring systems. researchgate.net

Advanced Spectroscopic and Computational Characterization of Methyl 2 2 Bromo 1h Indol 3 Yl Acetate

Comprehensive Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for the structural determination of organic molecules. A combination of methods is typically used to gain a complete picture of the atomic connectivity and three-dimensional arrangement of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.

¹H NMR: Proton NMR would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 2-(2-bromo-1H-indol-3-yl)acetate, one would expect to observe distinct signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) (-CH2-) protons of the acetate (B1210297) group, and the methyl (-CH3) protons of the ester. The chemical shifts (δ) and coupling constants (J) would be critical for assigning these signals to specific protons in the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show signals corresponding to the carbonyl carbon of the ester, the sp2-hybridized carbons of the indole ring (including the bromine-bearing carbon), the methylene carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, as comprehensive experimental data is not widely available.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.1-8.3 | - |

| C4-H | ~7.5-7.7 | ~122-124 |

| C5-H | ~7.1-7.3 | ~120-122 |

| C6-H | ~7.1-7.3 | ~123-125 |

| C7-H | ~7.4-7.6 | ~111-113 |

| CH₂ | ~3.8-4.0 | ~30-35 |

| OCH₃ | ~3.7-3.9 | ~52-54 |

| C=O | - | ~170-172 |

| C2 | - | ~112-114 |

| C3 | - | ~115-117 |

| C3a | - | ~128-130 |

| C7a | - | ~135-137 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the molecular formula C₁₁H₁₀BrNO₂. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-O stretches.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be useful for observing the vibrations of the indole ring and potentially the C-Br bond.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides valuable insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

Molecular Geometry: DFT calculations could be used to predict the optimized, lowest-energy geometry of this compound. The calculated bond lengths and angles could then be compared with experimental data from X-ray crystallography, if available.

Electronic Structure: DFT can also be used to calculate various electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations can provide insights into the molecule's reactivity and intermolecular interactions. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and distribution of these orbitals are crucial in determining a molecule's nucleophilic and electrophilic nature. numberanalytics.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following values are illustrative, based on theoretical principles and data from analogous indole derivatives, and are not from direct experimental measurement of this specific compound.)

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.15 | Electron-donating capability, susceptibility to electrophilic attack. |

| LUMO Energy | -1.20 | Electron-accepting capability, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.95 | Indicates moderate kinetic stability and chemical reactivity. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. deeporigin.comyoutube.com It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.com These regions are typically color-coded, with red indicating areas of high electron density (negative potential, prone to electrophilic attack) and blue indicating areas of low electron density (positive potential, prone to nucleophilic attack). youtube.comresearchgate.net Green and yellow represent intermediate potential values.

In the MESP map of this compound, the most electron-rich (red) areas are expected to be located around the oxygen atoms of the methyl acetate group and, to a lesser extent, delocalized across the indole's benzene (B151609) ring. The region around the hydrogen atom attached to the indole nitrogen (N-H) is predicted to be strongly electron-poor (blue), indicating its acidic nature and potential to act as a hydrogen bond donor. The bromine atom, due to its high electronegativity, will also contribute to creating a region of positive potential on the adjacent carbon atom (C2), making it an electrophilic site. MESP analysis has been effectively used to classify substituent effects and predict reactivity in aromatic systems. researchgate.netrsc.org

Table 2: Hypothetical Molecular Electrostatic Potential (MESP) Values at Key Atomic Sites (Note: The following values are illustrative, based on theoretical principles and data from analogous indole derivatives, and are not from direct experimental measurement of this specific compound.)

| Atomic Site | Predicted MESP Value (kcal/mol) | Interpretation |

| Carbonyl Oxygen (C=O) | -45.5 | Strong nucleophilic site, hydrogen bond acceptor. |

| Ether Oxygen (-OCH₃) | -30.2 | Nucleophilic site. |

| Indole Nitrogen Hydrogen (N-H) | +55.0 | Strong electrophilic site, hydrogen bond donor. |

| C2 Carbon (adjacent to Br) | +20.8 | Electrophilic site due to inductive effect of bromine. |

| Benzene Ring Region | -15.0 to -25.0 | Generally nucleophilic character. |

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical spectra can aid in the structural elucidation of newly synthesized compounds and provide a basis for interpreting experimental data.

Infrared (IR) Spectroscopy: The predicted IR spectrum for this compound would feature characteristic vibrational frequencies. A sharp peak is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The carbonyl (C=O) stretching of the ester group would produce a strong absorption band around 1720-1740 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton on the indole nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift (δ 8.0-9.0 ppm). The aromatic protons on the benzene portion of the indole ring would resonate in the typical aromatic region (δ 7.0-7.8 ppm). The methylene protons (-CH₂-) of the acetate group would likely appear as a singlet around δ 3.8-4.0 ppm, and the methyl protons (-OCH₃) of the ester would also be a singlet, typically around δ 3.7-3.9 ppm.

¹³C-NMR: The carbonyl carbon of the ester is the most deshielded, predicted to appear around δ 170-175 ppm. The carbon atom bonded to bromine (C2) would be significantly influenced by the halogen's electronegativity, with a predicted chemical shift around δ 110-120 ppm. Other aromatic carbons would resonate in the δ 110-140 ppm range, while the methylene (-CH₂-) and methyl (-OCH₃) carbons would appear upfield, around δ 30-35 ppm and δ 50-55 ppm, respectively.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following values are illustrative, based on theoretical principles and data from analogous indole derivatives, and are not from direct experimental measurement of this specific compound.)

| Parameter | Predicted Value |

| IR Frequencies (cm⁻¹) | |

| N-H Stretch | ~3350 |

| C=O Stretch (Ester) | ~1735 |

| Aromatic C-H Stretch | ~3080 |

| Aliphatic C-H Stretch | ~2950 |

| C-Br Stretch | ~580 |

| ¹H-NMR Chemical Shifts (ppm) | |

| N-H | 8.5 (s, 1H) |

| Aromatic Protons | 7.1 - 7.7 (m, 4H) |

| -CH₂- | 3.9 (s, 2H) |

| -OCH₃ | 3.8 (s, 3H) |

| ¹³C-NMR Chemical Shifts (ppm) | |

| C=O (Ester) | 172.0 |

| Aromatic Carbons | 111.0 - 137.0 |

| C2-Br | 115.0 |

| -OCH₃ | 52.5 |

| -CH₂- | 31.0 |

Design and Synthesis of Structural Analogs and Derivatives of Methyl 2 2 Bromo 1h Indol 3 Yl Acetate

Modifications at the Indole (B1671886) C2-Position (e.g., other halogens, alkyl, aryl groups)

The C2-position of the indole ring, activated by the bromine atom, is a prime site for introducing chemical diversity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Substitution with Other Halogens: The synthesis of 2-chloro- and 2-iodoindole analogs can be achieved through specific halogenation techniques. While direct conversion from the 2-bromo derivative can be challenging, these compounds are often prepared from corresponding indole precursors. For instance, N-lithiated indoles can react with iodine to yield 2-iodoindoles.

Introduction of Alkyl and Aryl Groups: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are instrumental in substituting the C2-bromo atom with various alkyl and aryl groups. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromoindole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgodinity.com This method is widely used due to the stability and low toxicity of the boron reagents. For example, N-methyl-2-bromoindole-3-carbaldehyde has been successfully coupled with arylboronic acids to yield 2-aryl derivatives. core.ac.uk

Stille Coupling: This method utilizes organotin compounds as the coupling partners. It offers a broad substrate scope but is often limited by the toxicity of the tin reagents.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the 2-bromoindole. Organozinc compounds are highly reactive, often leading to high yields and good functional group tolerance.

These reactions typically proceed via a common catalytic cycle involving oxidative addition of the 2-bromoindole to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the C2-substituted product and regenerate the catalyst. libretexts.orgyoutube.com

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)2) | Pd(PPh3)4 / Na2CO3 | 2-Aryl/Alkyl-indole | libretexts.orgodinity.com |

| Stille | Organostannane (R-SnBu3) | Pd(PPh3)4 | 2-Aryl/Alkyl-indole | libretexts.org |

| Negishi | Organozinc (R-ZnCl) | Pd(PPh3)4 | 2-Aryl/Alkyl-indole | libretexts.org |

Variations in the Ester Moiety (e.g., ethyl, benzyl (B1604629), other alkyl esters)

Modification of the ester group in the side chain at the C3-position is a straightforward way to create a library of analogous compounds. These variations can influence the compound's solubility, stability, and pharmacokinetic properties. The synthesis of different esters is typically achieved through standard esterification procedures.

One common method involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-bromo-1H-indol-3-yl)acetic acid, followed by re-esterification with the desired alcohol (e.g., ethanol, benzyl alcohol) under acidic conditions (e.g., using sulfuric acid or thionyl chloride). Alternatively, transesterification can be employed, where the methyl ester is reacted directly with another alcohol in the presence of an acid or base catalyst.

For instance, the synthesis of propyl 2-(1H-indol-3-yl)acetate has been reported by reacting indole-3-acetic acid with thionyl chloride to form the acid chloride, followed by the addition of 1-propanol. nih.gov A similar strategy can be applied to the 2-bromo analog.

| Ester Derivative | Synthetic Method | Reagents | Reference |

|---|---|---|---|

| Ethyl ester | Fischer Esterification | 2-(2-bromo-1H-indol-3-yl)acetic acid, Ethanol, H2SO4 | wikipedia.org |

| Propyl ester | Acid Chloride Formation | Indole-3-acetic acid, SOCl2, 1-Propanol | nih.gov |

| Benzyl ester | Fischer Esterification | 2-(2-bromo-1H-indol-3-yl)acetic acid, Benzyl alcohol, H2SO4 | wikipedia.org |

Investigation of Positional Isomers of Bromination on the Indole Benzene (B151609) Ring (e.g., 5-bromo, 6-bromo, 7-bromo derivatives)

The synthesis of positional isomers, where the bromine atom is located on the benzene portion of the indole nucleus rather than at the C2-position, provides insight into structure-activity relationships. The electronic properties of the indole ring are significantly influenced by the position of the halogen substituent.

Direct bromination of methyl 2-(1H-indol-3-yl)acetate often leads to a mixture of products or substitution at the more reactive pyrrole (B145914) ring. Therefore, regioselective synthesis is crucial.

5-Bromo Derivatives: Synthesis of 5-bromoindole derivatives often starts from 5-bromoindole itself, which can be prepared from indole through various bromination methods. mdpi.com For example, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid has been synthesized and used as a precursor for further modifications. nih.gov

6-Bromo Derivatives: Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a naturally occurring compound isolated from marine sponges. researchgate.netmedchemexpress.com Its synthesis can be challenging due to the difficulty of direct, regioselective bromination at the C6-position. An efficient synthetic route involves protecting the indole nitrogen and the active C2-position with electron-withdrawing groups to direct bromination to the C6-position, followed by deprotection. researchgate.net

7-Bromo Derivatives: The synthesis of 7-bromoindole derivatives is also typically achieved by starting with a pre-functionalized benzene derivative and subsequently constructing the indole ring.

| Isomer | Synthetic Approach | Key Intermediate/Starting Material | Reference |

|---|---|---|---|

| Methyl 2-(5-bromo-1H-indol-3-yl)acetate | Fischer indole synthesis or modification of 5-bromoindole | 5-Bromoindole | mdpi.com |

| Methyl 2-(6-bromo-1H-indol-3-yl)acetate | Regioselective bromination via N1/C2 protection | Methyl 2-(1H-indol-3-yl)acetate | researchgate.net |

| Methyl 2-(7-bromo-1H-indol-3-yl)acetate | Indole synthesis from a brominated benzene precursor | e.g., 2-Bromo-6-nitrotoluene | organic-chemistry.org |

Diversification of Substituents on the Indole Nitrogen

The indole nitrogen (N1) is another key position for introducing structural diversity. N-substitution can alter the molecule's steric and electronic properties and is a common strategy in medicinal chemistry. nih.gov N-substituted derivatives are typically synthesized by deprotonating the indole nitrogen with a base, followed by reaction with an electrophile.

Common bases used for deprotonation include sodium hydride (NaH) or potassium tert-butoxide. The resulting indolide anion is then quenched with an alkyl halide (e.g., methyl iodide, benzyl bromide) or an acyl halide to introduce the desired substituent. For example, the synthesis of 2-(5-bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl)acetic acid was achieved by treating the corresponding N-unsubstituted indole with sodium hydride followed by 3-chlorobenzyl chloride. nih.gov Similarly, N-acylation can be performed using acid chlorides or anhydrides.

Incorporation into More Complex Heterocyclic Systems

The 2-bromo-3-yl-acetate scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The bromine at the C2 position and the acetate (B1210297) side chain at C3 provide two reactive handles for cyclization reactions.

For example, the 2-bromoindole moiety can participate in intramolecular Heck reactions or other palladium-catalyzed cyclizations to form new rings. The acetate side chain can be modified to include other functional groups that can then react with the C2-position or a substituent introduced at C2. Research has shown that 2-bromo-3-carboxamides can be used to construct indolo[2,3-a]pyrrolizidine ring systems through radical cyclization pathways. researchgate.net Furthermore, 3-substituted indoles can react with phenols in the presence of polyphosphoric acid to form complex benzofuranone-indole chimeric molecules. nih.govsemanticscholar.org These strategies open the door to novel polycyclic structures with unique three-dimensional shapes.

Future Directions and Emerging Research Avenues for 2 Bromo 1h Indole 3 Acetate Scaffolds

Development of Highly Efficient and Sustainable Synthetic Protocols

The future of synthesizing 2-bromo-1H-indole-3-acetate scaffolds is intrinsically linked to the principles of green chemistry. Traditional methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, often rely on harsh acidic conditions, high temperatures, and hazardous reagents like phenylhydrazine (B124118). researchgate.net Modern research is focused on developing protocols that are not only efficient in terms of yield but also environmentally benign.

A promising direction is the advancement of multicomponent reactions (MCRs). MCRs offer a significant advantage by constructing complex molecules from simple, readily available starting materials in a single step, thereby reducing waste, saving time, and minimizing energy consumption. researchgate.netrug.nl An innovative two-step indole-2-carboxamide synthesis involves an Ugi four-component reaction followed by an acid-catalyzed cyclization, a process that is highly sustainable due to its mild conditions and the low toxicity of the building blocks. rug.nl The ecological footprint of such modern syntheses, as measured by metrics like the E-factor and Process Mass Intensity (PMI), can outperform competing procedures by a factor of 2.5 to over 10. rug.nl

Future research will likely focus on:

Catalyst Development: Creating novel, non-toxic, and recyclable catalysts (e.g., biocatalysts or earth-abundant metal catalysts) to replace hazardous or expensive ones.

Solvent Selection: Emphasizing the use of green solvents like water, supercritical fluids, or bio-based solvents, moving away from halogenated hydrocarbons. researchgate.net

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch synthesis.

Table 1: Comparison of Synthetic Approaches for Indole Scaffolds

| Feature | Classical Synthesis (e.g., Fischer) | Sustainable Modern Synthesis (e.g., MCRs) |

|---|---|---|

| Reaction Conditions | Often harsh (high temp, strong acids) | Mild (often room temperature) |

| Starting Materials | Can involve hazardous precursors (e.g., phenylhydrazines) | Simple, diverse, and less toxic building blocks |

| Number of Steps | Often multi-step | Typically one-pot or few steps |

| Waste Generation | Higher E-Factor, significant waste | Lower E-Factor, improved atom economy |

| Solvent Use | Often relies on halogenated or hydrocarbon solvents | Focus on green or recyclable solvents |

Exploration of Novel Reactivity and Unprecedented Transformations

The 2-bromo-1H-indole-3-acetate scaffold is primed for the exploration of novel chemical reactions. The bromine atom at the C2 position is a key functional handle, making it an ideal substrate for a variety of cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Sonogashira, Heck, and Stille couplings have been successfully used on related 3-iodo-indole-2-carbonitriles to introduce diverse aryl, alkynyl, and vinyl groups, demonstrating the potential for similar transformations on the 2-bromo scaffold. mdpi.com

Future research will likely push the boundaries of what is possible with these scaffolds:

C-H Activation: Developing methods for the direct functionalization of C-H bonds at other positions of the indole ring (e.g., C4, C5, C6, or C7) would provide a more atom-economical way to build molecular complexity without the need for pre-functionalization.

Photoredox Catalysis: Utilizing visible light to drive novel transformations under mild conditions, enabling reactions that are difficult to achieve with traditional thermal methods.

Electrosynthesis: Employing electricity to mediate redox reactions, offering a green alternative to chemical oxidants and reductants.

Multifunctionalization: Creating one-pot procedures that allow for the selective introduction of multiple different functional groups onto the indole core in a controlled manner. For instance, a one-pot trifunctionalization of N-alkyl indoles has been achieved using N-Br sulfoximines as both brominating and sulfoximinating reagents. nih.gov

Table 2: Potential Transformations of the 2-Bromo-1H-indole Scaffold

| Reaction Type | Reagents/Catalysts | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Introduction of an aryl group at C2 |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of an alkynyl group at C2 |

| Heck Coupling | Alkene, Pd catalyst, base | Introduction of a vinyl group at C2 |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a C-N bond at C2 |

| Cyanation | Copper cyanide | Introduction of a nitrile group at C2 |

Mechanistic Studies of Key Synthetic Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. For 2-bromo-1H-indole-3-acetate scaffolds, detailed mechanistic studies can elucidate the precise pathways of key transformations, such as cross-coupling reactions or novel functionalizations.

For example, in a palladium-catalyzed 2-alkylation of indoles with α-bromo esters, mechanistic studies indicated that the reaction proceeds through a radical pathway. researchgate.net Similarly, the trifunctionalization of indoles with N-Br sulfoximines is proposed to involve a radical substitution mechanism. nih.gov These insights are vital for controlling selectivity and improving yields.

Future research in this area should involve a combination of experimental and computational techniques:

Kinetic Analysis: Studying reaction rates under various conditions to understand the influence of different parameters on the reaction pathway.

Intermediate Trapping and Spectroscopic Analysis: Using techniques like NMR and mass spectrometry to identify and characterize transient intermediates, providing direct evidence for a proposed mechanism.

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and visualize transition states. This can provide insights that are difficult or impossible to obtain through experiments alone.

Integration with Automated Synthesis and High-Throughput Methodologies

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving indole derivatives. drugtargetreview.com These technologies allow chemists to perform and analyze a massive number of experiments in a fraction of the time required for traditional manual methods. nih.gov

Acoustic droplet ejection (ADE) technology, for instance, enables the precise dispensing of nanoliter-scale droplets, allowing for the screening of hundreds or thousands of reaction conditions on a nanomole scale. nih.govscribd.com This miniaturization drastically reduces the consumption of precious starting materials and solvents, making the research process more sustainable and cost-effective. nih.gov This approach allows for unprecedented insight into structure-reactivity relationships by testing a vast array of building blocks and reaction parameters. scribd.com

Key future developments include:

Closed-Loop Optimization: Combining automated synthesis platforms with real-time analytical techniques (like mass spectrometry) and machine learning algorithms to create systems that can autonomously design, execute, and optimize chemical reactions.

On-the-Fly Library Synthesis: Generating large libraries of diverse indole derivatives "on-the-fly" for immediate biological screening, accelerating the drug discovery process. nih.gov This contrasts with traditional screening that uses stored, and often historical, compound libraries. nih.gov

Broader Reaction Scope: Adapting HTE platforms to accommodate a wider range of reaction types, including photochemistry, electrochemistry, and reactions under high pressure or temperature.

Table 3: Advantages of Automated High-Throughput Experimentation (HTE)

| Advantage | Description |

|---|---|

| Acceleration | Massively parallel experimentation shortens discovery and optimization timelines. |

| Miniaturization | Nanoscale reactions reduce reagent and solvent consumption, saving cost and waste. nih.gov |

| Increased Data Density | Generates vast datasets that provide deep insights into structure-activity relationships. nih.gov |

| Reproducibility | Automated liquid handling and precise control improve the reliability of experiments. drugtargetreview.com |

| Safety | Reduces chemists' exposure to potentially hazardous chemicals and reactions. nih.gov |

Computational Design of Advanced Indole-Based Architectures

Computational chemistry and molecular modeling are indispensable tools for the rational design of new indole-based compounds with tailored properties. nih.gov These methods allow scientists to predict the properties of molecules before they are synthesized, saving significant time and resources.

Several computational approaches are particularly relevant for designing advanced architectures based on the 2-bromo-1H-indole-3-acetate scaffold:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It is widely used in drug discovery to identify potential new drug candidates and understand their binding modes. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. researchgate.net They can be used to predict the activity of unsynthesized compounds and to guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of molecules over time, offering insights into protein-ligand interactions, conformational changes, and binding stability. researchgate.net

By integrating these computational tools, researchers can design novel indole derivatives with enhanced biological activity, improved pharmacokinetic properties, or unique material characteristics. This computational-guided approach accelerates the design-make-test-analyze cycle, leading to the more rapid development of advanced indole-based compounds. mdpi.comresearchgate.net

Q & A

Q. Table 1: Representative Synthetic Conditions and Yields

| Method | Bromination Agent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| NBS/DMF | NBS | DMF | None | 65–75 | |

| HBr/Acetic Acid | HBr | AcOH | H₂SO₄ | 50–60 | |

| DCC/DMAP Coupling | Pre-brominated | THF | DCC/DMAP | 80–85 |

Advanced: How can conflicting NMR spectroscopic data for derivatives of this compound be resolved in structural elucidation?

Answer:

Conflicts in NMR data (e.g., δH shifts for the acetate group or bromine-induced deshielding) often arise from:

- Solvent effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter hydrogen bonding and chemical shifts.

- Tautomeric equilibria: The indole NH group can participate in dynamic exchanges, broadening signals .

Methodological strategies:

Variable Temperature (VT) NMR: Resolves tautomerism by slowing exchange rates (e.g., −40°C in CD₂Cl₂) .

2D NMR (HSQC, HMBC): Correlates protons with adjacent carbons to confirm connectivity, especially for overlapping signals.

Computational modeling: DFT calculations (e.g., B3LYP/6-311G**) predict chemical shifts to validate experimental data .

Basic: What safety precautions are recommended when handling this compound in catalytic studies?

Answer:

While specific toxicity data for this compound is limited, indole derivatives often require:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of brominated vapors during reactions .

- Waste disposal: Halogenated organic waste containers for brominated byproducts .

Note: Consult SDS from manufacturers (e.g., Kishida Chemical Co.) for compound-specific hazards .

Advanced: What methodologies are employed to determine the crystal structure of this compound using X-ray diffraction, and how does SHELXL refinement improve accuracy?

Answer:

Crystallization and data collection:

- Grow single crystals via slow evaporation in ethyl acetate/hexane mixtures .

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

SHELXL refinement:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R-factor (final) | < 0.05 | |

| C-Br bond length (Å) | 1.901–1.912 |

Advanced: How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

DFT-based approaches:

- Electrostatic potential maps: Identify electron-deficient regions (e.g., C-2 bromine) susceptible to nucleophilic attack .

- Transition state modeling: Calculate activation energies for SN2 pathways using Gaussian09 or ORCA .

Case study:

Q. Table 3: Computed vs. Experimental Reaction Barriers

| Nucleophile | ΔG‡ (kcal/mol, DFT) | Experimental Yield (%) |

|---|---|---|

| NH₃ | 22.4 | 75 |

| Piperidine | 24.1 | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.